molecular formula C13H17NO B14346995 N-(2-Methylpropyl)non-2-ene-6,8-diynamide CAS No. 96602-65-2

N-(2-Methylpropyl)non-2-ene-6,8-diynamide

Cat. No.: B14346995
CAS No.: 96602-65-2
M. Wt: 203.28 g/mol
InChI Key: RITIPEBSFZSULI-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)non-2-ene-6,8-diynamide is a bioactive compound belonging to the class of alkylamides. Alkylamides are known for their diverse biological activities and are found in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)non-2-ene-6,8-diynamide typically involves the coupling of appropriate alkyl and alkyne precursors. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)non-2-ene-6,8-diynamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(2-Methylpropyl)non-2-ene-6,8-diynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)non-2-ene-6,8-diynamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylpropyl)non-2-ene-6,8-diynamide is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it exhibits a distinct profile of bioactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

96602-65-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-methylpropyl)non-2-en-6,8-diynamide

InChI

InChI=1S/C13H17NO/c1-4-5-6-7-8-9-10-13(15)14-11-12(2)3/h1,9-10,12H,7-8,11H2,2-3H3,(H,14,15)

InChI Key

RITIPEBSFZSULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C=CCCC#CC#C

Origin of Product

United States

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